molecular formula C8H16O2 B8282526 4-(Tetrahydro-3-furanyl)-1-butanol

4-(Tetrahydro-3-furanyl)-1-butanol

Cat. No.: B8282526
M. Wt: 144.21 g/mol
InChI Key: QYJOJOONXUIHJD-UHFFFAOYSA-N
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Description

4-(Tetrahydro-3-furanyl)-1-butanol is a secondary alcohol featuring a tetrahydrofuran (THF) ring substituted at the 3-position and attached to a butanol chain. The THF moiety contributes to polarity and hydrogen-bonding capacity, while the butanol chain may influence solubility and pharmacokinetic behavior .

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

4-(oxolan-3-yl)butan-1-ol

InChI

InChI=1S/C8H16O2/c9-5-2-1-3-8-4-6-10-7-8/h8-9H,1-7H2

InChI Key

QYJOJOONXUIHJD-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CCCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Compound Name Molecular Formula Functional Groups Key Structural Features
4-[(Tetrahydro-2-furanyl)oxy]-1-butanol C₈H₁₆O₃ Ether, primary alcohol THF ether at position 2; butanol chain
Tetrahydropyran-4-methanol C₆H₁₂O₂ Secondary alcohol, pyran ring Six-membered pyran ring; methanol substituent
4-(Tetrahydro-3-hydroxy-3-furanyl)benzaldehyde C₁₁H₁₂O₃ Benzaldehyde, diol, THF Aromatic aldehyde; hydroxylated THF

Key Observations :

  • Substituent Position: The ether linkage in 4-[(tetrahydro-2-furanyl)oxy]-1-butanol introduces steric hindrance, whereas direct THF attachment in the target compound may favor hydrogen bonding .
  • Functional Groups : The benzaldehyde group in enhances electrophilicity and aromatic interactions, contrasting with the aliphatic nature of other analogs .

Physicochemical Properties

Compound Name Molecular Weight Boiling Point (°C) Density (g/cm³) Solubility (Log S)
4-[(Tetrahydro-2-furanyl)oxy]-1-butanol 160.21 260.0 ± 35.0 1.04 ± 0.1 -1.72 (Predicted)
Tetrahydropyran-4-methanol 116.16 Not reported Not reported -0.89 (Predicted)
4-(Tetrahydro-3-hydroxy-3-furanyl)benzaldehyde 192.21 Not reported Not reported -2.45 (Predicted)

Key Observations :

  • Boiling Point : The ether-linked compound () has a higher predicted boiling point due to increased molecular weight and polarity .
  • Solubility: Tetrahydropyran-4-methanol (Log S = -0.89) is more water-soluble than benzaldehyde derivatives (Log S = -2.45), likely due to reduced aromatic hydrophobicity .

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